molecular formula C20H25N3O3 B11432499 1-(propan-2-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine

1-(propan-2-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11432499
M. Wt: 355.4 g/mol
InChI Key: SSLXEFMWQYNYAL-UHFFFAOYSA-N
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Description

1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring, a trimethoxyphenyl group, and an isopropyl group

Preparation Methods

The synthesis of 1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the trimethoxyphenyl and isopropyl groups. The synthetic route may involve the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the trimethoxyphenyl group.

    Introduction of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides or other suitable reagents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring or the trimethoxyphenyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other similar compounds, such as:

    1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-4-AMINE: This compound differs in the position of the amine group on the benzodiazole ring.

    1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-6-AMINE: This compound has the amine group at a different position on the benzodiazole ring.

    1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-7-AMINE: This compound also differs in the position of the amine group.

The uniqueness of 1-(PROPAN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific chemical structure, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C20H25N3O3/c1-13(2)23-12-22-16-10-15(6-7-17(16)23)21-11-14-8-18(24-3)20(26-5)19(9-14)25-4/h6-10,12-13,21H,11H2,1-5H3

InChI Key

SSLXEFMWQYNYAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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